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Chemical Profile: Apratastat (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor
Necrosis Factor-a Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its

primary documented mechanism is the inhibition of the release of TNF-a [1]. It has been investigated in

preclinical models for its potential to overcome radiotherapy resistance and for its anti-tumor and anti-

angiogenic activity [1].

Key Quantitative Data

The table below summarizes key quantitative data from available literature to assist in experimental

planning.

Parameter

Value | Range

Experimental Context

Source

In Vitro ICso (TNF-a
release)

Ex Vivo ICso (TNF-a
release)

Common In Vitro
Concentration

In Vivo Dose (Mouse,
IP)

144 ng/mL
(approx. 0.35 uM)

81.7 ng/mL
(approx. 0.20 uM)

10 puM

10 mg/kg

Cell-based assays

EX vivo systems

Incubation for 24 hours in HUVECs and lung
tissue samples

Administered twice at 4 and 16 hours post-
induction in a lung inflammation model

[2]

(2]

[1]

[1]
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Parameter Value /| Range Experimental Context Source
In Vivo Dose (Mouse, 10 mg/kg Once daily for 14 days in an MC38 xenograft  [1]
PO) model

Recommended Administration Routes & Formulations

Based on published research, Apratastat can be administered via oral and intraperitoneal routes in animal

models. The following table outlines standard preparation and dosing protocols.

Route Recommended Formulation Dosing Protocol (Preclinical)

| Oral (PO) | - 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline « 10% DMSO + 90% Corn
Oil (for longer regimens > half month, use carefully) | « Dose: 10 mg/kg ¢ Frequency: Once daily °
Confirmed efficacy in MC38 colorectal cancer mouse model over 14 days [1]. | | Intraperitoneal (IP) | *
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | « Dose: 10 mg/kg ¢ Frequency:
Administered twice (e.g., at 4 and 16 hours post-induction) « Confirmed efficacy in mouse model of lung

inflammation [1]. |
Detailed Experimental Protocols

1. Protocol for In Vitro Analysis in HUVECs This protocol details the method for assessing the effect of
Apratastat on ADAM17 at the protein level in human umbilical vein endothelial cells (HUVECs) [1].

e Cell Line: HUVECs

e Compound Preparation: Prepare a 10 mM stock solution of Apratastat in DMSO. Further dilute in
cell culture medium to achieve the final working concentration of 10 uM. Ensure the final
concentration of DMSO is <0.1% (v/v) and include a vehicle control.

e Treatment: Incubate cells with the 10 uM Apratastat solution for 24 hours.

e Analysis: Post-incubation, harvest cells and analyze ADAM17 protein expression levels using
Western Blot.

2. Protocol for In Vivo Anti-tumor Efficacy Study This protocol describes the method for evaluating the

anti-tumor activity of Apratastat in a mouse model [1].

¢ Animal Model: MC38 colorectal cancer cell xenograft model in C57BL/6 mice.
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e Formulation: Prepare a fresh solution of Apratravat at 1 mg/mL in the recommended formulation for
oral administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) to achieve a
dose of 10 mg/kg at a dosing volume of 10 mL/kg.

¢ Dosing Regimen: Administer via oral gavage (p.0.) once daily for 14 consecutive days.

¢ Endpoint Analysis: Monitor tumor volume regularly. At the end of the study, analyze tumors for
growth inhibition, angiogenesis, and lymphangiogenesis.

Background & Mechanism of Action

Therapeutic Target: ADAM17 ADAM17 (A Disintegrin And Metalloproteinase 17) is a transmembrane
protease that sheds over 80 membrane-bound substrates, including TNF-«, IL-6R, and ligands of the
Epidermal Growth Factor Receptor (EGFR) [3] [4]. By cleaving these substrates, it plays a critical
pleiotropic role in regulating immunity, inflammation, and tumorigenesis. Dysregulation of its activity is
implicated in inflammatory disorders, cancer, and cardiovascular diseases, making it a promising therapeutic

target [3] [4].

Drug Repurposing & Specificity Considerations Research efforts are ongoing to find specific ADAM17
inhibitors. A 2024 bioinformatics study suggested that the FDA-approved antiviral drug Raltegravir could
be repurposed to inhibit ADAM17 [5]. A key finding was that Raltegravir lacks strong zinc-binding
functional groups, which are common in broad-spectrum inhibitors and often lead to off-target effects and
clinical side effects [5]. This highlights a potential strategy for developing more specific ADAM17-targeting

therapies.

Status of Apratastat It is important to note that Apratastat is an investigational compound that has been
discontinued from clinical development [6] [7]. It reached Phase 2 trials for Rheumatoid Arthritis, but its

development was halted [7]. Therefore, it is now primarily a tool for research.

Experimental Workflow for Apratastat Administration

The diagram below illustrates the logical workflow for planning and conducting experiments with

Apratastat.
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Critical Considerations for Researchers

¢ Vehicle Control: Always include a vehicle control group (animals or cells treated with the formulation
without the active compound) to account for any effects of the solvent.
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e Dosing Volume: Adhere to standard ethical and welfare guidelines for dosing volumes in animal
studies. For example, a common guideline for oral gavage in mice is up to 10 mL/kg [8].

e Solubility & Stability: Apratastat is soluble in DMSO at 2100 mg/mL [1]. Aliquot and store stock
solutions at -80°C to avoid freeze-thaw cycles. For in vivo formulations, prepare fresh on the day of
dosing when possible.

e Context of Use: Remember that Apratastat is a non-selective TACE/MMP inhibitor. Interpret results
considering its potential effects on multiple metalloproteinase targets.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://research.umn.edu/units/rar/guidelines/routes-administration
https://www.smolecule.com/products/s519164?utm_src=pdf-body
https://www.medchemexpress.com/apratastat.html?srsltid=AfmBOopE2XYkgkP3uJFkydfGdZX-QkUgZ7uAiWzFbUbARAfWvTpj4WHe
https://www.smolecule.com/products/s519164?utm_src=pdf-body
https://www.smolecule.com/products/s519164?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/apratastat.html?srsltid=AfmBOopE2XYkgkP3uJFkydfGdZX-QkUgZ7uAiWzFbUbARAfWvTpj4WHe
https://www.targetmol.com/compound/Apratastat
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1640090/full
https://www.nature.com/articles/s41598-024-82065-8
https://go.drugbank.com/drugs/DB13020
https://synapse.patsnap.com/drug/8a5946755d3e458e837dc8307cc72ad3
https://research.umn.edu/units/rar/guidelines/routes-administration
https://www.smolecule.com/products/b519164#apratastat-administration-route
https://www.smolecule.com/products/b519164#apratastat-administration-route
https://www.smolecule.com/products/b519164#apratastat-administration-route
https://www.smolecule.com/products/s519164?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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